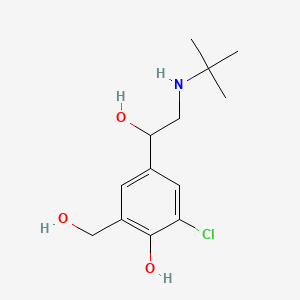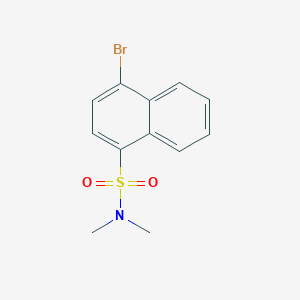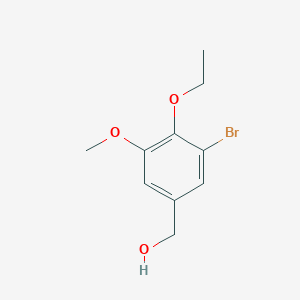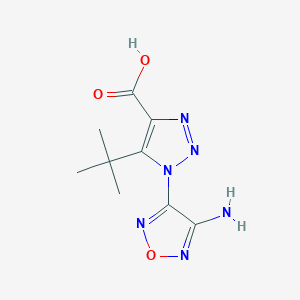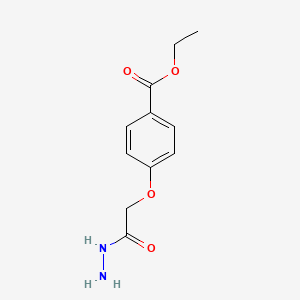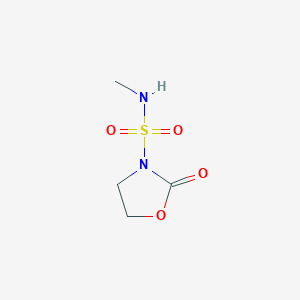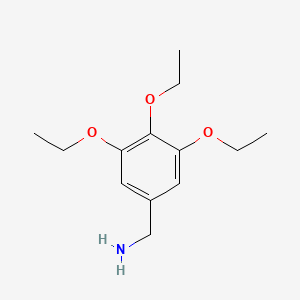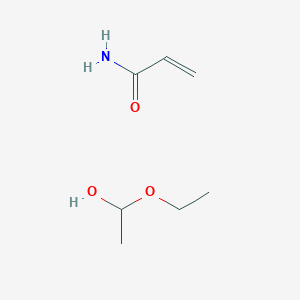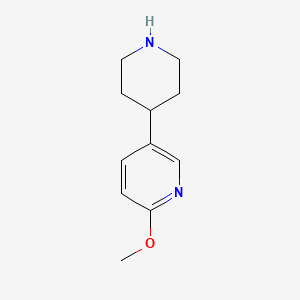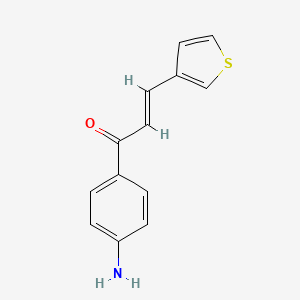
(2E)-1-(4-aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(4-aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one, also known as 4-APT, is a novel organosulfur compound with a wide range of applications in scientific research. It is a highly reactive compound that can be used in a variety of organic reactions to synthesize more complex molecules. 4-APT has been extensively studied due to its unique properties, which include a high reactivity and a low toxicity. Its potential applications in scientific research are numerous, including the synthesis of new compounds, the study of reaction mechanisms, and the investigation of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Chalcone Derivatives
Chalcone derivatives, including compounds structurally related to "(2E)-1-(4-aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one," have been synthesized using base-catalyzed Claisen-Schmidt condensation reactions. These reactions often occur under solvent-free conditions at room temperature, emphasizing a greener approach to chemical synthesis. The synthesized compounds are characterized through various techniques such as FT-IR, LC-MS, 1H NMR, 13C NMR, and single-crystal X-ray diffraction, providing detailed insights into their molecular structures. Hirshfeld surface analysis further quantifies intermolecular and intramolecular interactions, enhancing the understanding of these compounds' chemical behaviors (Praveena, Sarojini, & Kumar, 2019).
Electrochemical Studies
In addition to synthesis and structural characterization, certain chalcone derivatives have been investigated for their electrochemical properties. Studies include corrosion inhibition of mild steel in hydrochloric acid medium, where these compounds show potential as effective corrosion inhibitors. The efficiency of these inhibitors is assessed through weight loss measurements, polarization studies, electrochemical impedance spectra, and adsorption isotherm techniques. Such research demonstrates the applicability of chalcone derivatives in materials science, particularly in protecting metals from corrosion (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Antimicrobial and Antifungal Activities
Chalcone derivatives are also explored for their biological activities, including antimicrobial and antifungal properties. Synthesis of novel derivatives and their subsequent testing against various bacterial and fungal strains aim to develop new classes of antimicrobial agents. These studies often involve comparing the synthesized compounds' effectiveness to standard drugs, highlighting their potential in medical and pharmaceutical applications (Patel & Patel, 2017).
Photophysical Properties
The photophysical properties of chalcone derivatives are subject to research, focusing on their absorption and fluorescence characteristics in different solvents. Such studies provide valuable information on the compounds' electronic states and their interactions with light, which is crucial for applications in photonic devices and sensors (Kumari, Varghese, George, & Sudhakar, 2017).
Propiedades
IUPAC Name |
(E)-1-(4-aminophenyl)-3-thiophen-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c14-12-4-2-11(3-5-12)13(15)6-1-10-7-8-16-9-10/h1-9H,14H2/b6-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQJSZNYLAINDW-LZCJLJQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CSC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CSC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Aminophenyl)-3-(3-thienyl)-prop-2-EN-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



